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Compound Name: Zovodotin

Cat. No.: B10831927

For Researchers, Scientists, and Drug Development Professionals

Zovodotin, also known as zanidatamab zovodotin or ZW49, is an investigational antibody-
drug conjugate (ADC) that represents a promising therapeutic strategy for HER2-expressing
solid tumors.[1][2][3] This document provides a comprehensive overview of its structure,
chemical properties, mechanism of action, and relevant clinical and preclinical data, intended to
serve as a technical resource for the scientific community.

Core Structure and Chemical Properties

Zovodotin is a complex biomolecule composed of three key components: a bispecific antibody,
a cytotoxic payload, and a linker.

e The Antibody: The backbone of Zovodotin is zanidatamab (ZW25), a humanized bispecific
antibody.[1] It is designed to simultaneously target two distinct, non-overlapping epitopes on
the human epidermal growth factor receptor 2 (HERZ2).[1][4] This biparatopic binding to both
the ECD2 and ECD4 domains of HER2, the same domains targeted by trastuzumab and
pertuzumab respectively, is a distinguishing feature.[1]

e The Payload: Zovodotin carries a proprietary, novel auristatin derivative as its cytotoxic
payload.[1][5] Auristatins are potent antimitotic agents that disrupt microtubule dynamics,
leading to cell cycle arrest and apoptosis.[6]
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e The Linker: A proprietary, cleavable valine-citrulline linker connects the zanidatamab
antibody to the auristatin payload.[1][2] This linker is designed to be stable in circulation and
to release the cytotoxic payload upon internalization into the target cancer cell and
subsequent cleavage by intracellular proteases.

While specific details regarding the definitive chemical formula and molecular weight are not
publicly available, an estimated molecular weight of approximately 125,000 Da has been noted.
[7] Further detailed physicochemical properties are not yet disclosed in the public domain.

Table 1: Key Structural and Chemical Characteristics of Zovodotin

Property Description
International Nonproprietary Name (INN) Zanidatamab Zovodotin[1]
Synonyms ZW49, ZW-49[1][3]
] Zanidatamab (ZW25), a humanized I1gG1-like
Antibody Component ] N ]
bispecific antibody[1][2][7]
Human Epidermal Growth Factor Receptor 2
Target
(HER2/ERBB2)[1]
Two distinct non-overlapping epitopes on the
Binding Epitopes extracellular domains (ECD2 and ECD4) of
HER2[1][4]
Payload Component A novel auristatin derivative (ZD02044)[5]
] Proprietary cleavable 1-maleimido-3,6,9-
Linker Type ] ) ]
trioxadodecan-12-oyl-valyl-citrullyl linker[1]
Drug-to-Antibody Ratio (DAR) An average of 2[2]
Molecular Formula (Estimated) C5553H854801723N1482S36(7]
Molecular Weight (Estimated Average) 125,000 Da[7]
Dual HER?2 signal blockade, receptor clustering
Mechanism of Action and internalization, and intracellular delivery of a

cytotoxic auristatin payload.[1][6][8]
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Mechanism of Action and Signaling Pathways

Zovodotin's therapeutic effect is multi-faceted, leveraging both the properties of its bispecific

antibody and the potent cytotoxicity of its payload.

Dual HER2 Blockade and Receptor Modulation: By binding to two distinct HER2 epitopes,
Zovodotin induces the clustering and subsequent internalization of HER2 receptors from the
cell surface. This dual blockade effectively inhibits downstream HER2 signaling pathways
that are critical for tumor cell proliferation and survival.[1]

Enhanced Internalization and Payload Delivery: The biparatopic binding of zanidatamab
leads to robust internalization of the ADC-HER2 complex.[4] Once inside the cell, the
cleavable linker is processed, releasing the auristatin payload.

Cytotoxicity via Microtubule Disruption: The released auristatin payload then exerts its
cytotoxic effect by inhibiting tubulin polymerization, leading to a disruption of the microtubule
network. This induces cell cycle arrest, primarily in the G2/M phase, and ultimately triggers
apoptosis.[6]

Immunogenic Cell Death: The unique design of Zovodotin also promotes immunogenic cell
death, which can potentially stimulate an anti-tumor immune response.[1]
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Figure 1: Zovodotin's Mechanism of Action
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Clinical and Preclinical Data

Zovodotin has been evaluated in a first-in-human, Phase 1 clinical trial (NCT03821233) in
patients with locally advanced (unresectable) or metastatic HER2-expressing cancers.[1][2]

Table 2: Summary of Phase 1 Clinical Trial Results (NCT03821233)

Parameter Finding

77 patients with heavily pretreated, locally

advanced or metastatic HER2-expressing solid
Patient Population cancers, including breast cancer,

gastroesophageal adenocarcinoma (GEA), and

other solid tumors.[2]

Investigated weekly, every 2 weeks, and every 3
Dosing Regimens weeks (Q3W) schedules. The dose-expansion
cohort received 2.5 mg/kg Q3W.[2]

In 29 evaluable patients treated with the 2.5

mg/kg Q3W regimen, the cORR was 31%.[2]
Confirmed Objective Response Rate (CORR) For specific tumor types at this dose, the cORR

was 13% in breast cancer, 37% in GEA, and

40% in other solid cancers.[2]

The DCR in the 29 patients on the 2.5 mg/kg

Disease Control Rate (DCR) Q3W regimen was 72%.[2]

Zovodotin demonstrated a manageable safety
profile. The most common treatment-related
adverse events (TRAESs) were keratitis (43%),
Safety and Tolerability alopecia (17%), and diarrhea (30%).[2] The
maximum tolerated dose (MTD) was not
reached in the dose-escalation portion of the
study.[2] No treatment-related deaths were

reported.[2]

It is important to note that Zymeworks has since discontinued the clinical development program
for zanidatamab zovodotin to reallocate resources.
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Experimental Protocols

Detailed experimental protocols for the clinical and preclinical evaluation of Zovodotin are not
fully available in the public domain. However, the Phase 1 clinical trial design provides insight
into the methodology for assessing its safety and efficacy in humans.

Phase 1 Clinical Trial (NCT03821233) Methodology Overview:

o Study Design: A first-in-human, multicenter, open-label, dose-escalation, and dose-
expansion study.[1][2]

e Primary Objectives: To determine the maximum tolerated dose (MTD) and/or the
recommended Phase 2 dose (RP2D), and to assess the safety and tolerability of Zovodotin.

[2]

e Secondary Objectives: To evaluate the antitumor activity of Zovodotin in patients with
HER2-expressing cancers.[2]

» Patient Eligibility: Patients with locally advanced (unresectable) or metastatic HER2-
expressing cancers who were refractory to standard therapies. An ECOG performance
status of 0 or 1 was required.[1][2]

o Dose Escalation Design: A 3+3 design was utilized to evaluate different dosing schedules
(weekly, every 2 weeks, and every 3 weeks).[2]

» Dose Expansion Cohorts: Enrolled patients with HER2-positive breast cancer, HER2-positive
gastroesophageal adenocarcinoma, and other HER2-positive solid tumors at the determined
expansion dose of 2.5 mg/kg every 3 weeks.[2]

o Response Assessment: Tumor responses were evaluated according to standard criteria.
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Figure 2: Phase 1 Clinical Trial Workflow
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Conclusion

Zovodotin is a thoughtfully designed bispecific antibody-drug conjugate with a multi-pronged
mechanism of action against HER2-expressing cancers. Its biparatopic targeting of HER2,
combined with a potent auristatin payload, demonstrated encouraging antitumor activity and a
manageable safety profile in early-phase clinical trials. Although its clinical development has
been discontinued, the innovative design and the data generated from its evaluation provide
valuable insights for the future development of next-generation antibody-drug conjugates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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